2,3,3-Trifluoroprop-2-en-1-amine hydrochloride
Description
Properties
IUPAC Name |
2,3,3-trifluoroprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3N.ClH/c4-2(1-7)3(5)6;/h1,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIMZITXPPORLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119839-58-6 | |
| Record name | 2,3,3-trifluoroprop-2-en-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride typically involves the reaction of 2-amino-3,4,4-trifluoro-3-butenoic acid hydrochloride salt under specific conditions . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trifluoroprop-2-en-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted amine derivatives.
Scientific Research Applications
Chemistry
2,3,3-Trifluoroprop-2-en-1-amine hydrochloride serves as a valuable building block in the synthesis of complex fluorinated compounds. Its unique trifluoromethyl group enhances the reactivity and selectivity of chemical reactions, making it a crucial intermediate in organic synthesis .
Biology
In biological research, this compound is utilized to study the effects of fluorinated amines on biological systems. For example, it has been explored for its interactions with enzymes and receptors due to the influence of fluorine atoms on molecular behavior.
Medicine
The potential pharmaceutical applications of 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride are under investigation. Research indicates that fluorinated compounds can exhibit enhanced bioactivity and stability in drug development . Notably, studies have shown promising results regarding its anticancer properties when tested against various cancer cell lines .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials that leverage the unique properties conferred by fluorine atoms. Its utility extends to developing new materials with enhanced performance characteristics .
Anticancer Activity
A significant study evaluated the anticancer effects of various fluorinated compounds, including derivatives of 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride. Results indicated substantial growth inhibition in several cancer cell lines (e.g., MCF-7) with specific derivatives exhibiting high efficacy .
| Compound | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| 2,3,3-Trifluoroprop derivative | MCF-7 | 44 |
| Other fluorinated derivatives | OVCAR-8 | 85.26 |
Synthesis Optimization
Research focused on optimizing the synthesis pathways for producing high yields of 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride demonstrated that varying reaction conditions (such as temperature and solvent choice) significantly impacted yield outcomes. For instance, using specific organic bases resulted in yields exceeding 90% under optimized conditions .
Mechanism of Action
The mechanism of action of 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, depending on the specific application and context.
Comparison with Similar Compounds
Fluorinated Propanamine Derivatives
The following table compares 2,3,3-trifluoroprop-2-en-1-amine hydrochloride with structurally related fluorinated propanamine hydrochlorides:
Key Observations :
Chloro-Fluorinated and Aromatic Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 2-Chloro-3,3,3-trifluoropropan-1-amine hydrochloride | C₃H₅Cl₂F₃N | 210.44 | 2416243-68-8 | Chlorine at C2, 3-F₃, saturated backbone |
| 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride | C₉H₁₀Cl₂F₃N | 264.09 | 1803586-04-0 | Aromatic (2-Cl-phenyl), 3-F₃ |
| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride | C₁₀H₁₄Cl₂FN | 246.13 | 1797306-72-9 | Aromatic (3-Cl-2-F-phenyl), branched methyl |
Key Observations :
- Chlorine Substitution : 2-Chloro-3,3,3-trifluoropropan-1-amine hydrochloride (CAS 2416243-68-8) introduces a chlorine atom at C2, increasing steric hindrance and polarity compared to the target compound .
Physicochemical and Functional Comparisons
Solubility and Stability
- The target compound’s unsaturated backbone may reduce stability under acidic conditions compared to saturated analogs like 2968-33-4, which lack reactive double bonds .
- Aromatic derivatives (e.g., 1803586-04-0) exhibit lower water solubility due to hydrophobic aromatic groups but higher lipid solubility, favoring blood-brain barrier penetration in pharmaceuticals .
Pharmacological and Industrial Relevance
- Target Compound: Potential use in fluorinated drug intermediates (e.g., kinase inhibitors) due to its electronegative profile .
- 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride (CAS 1803606-63-4) : Methyl groups enhance steric bulk, making it suitable for catalytic ligands in asymmetric synthesis .
- Cinnamylamine Hydrochloride (CAS 868944-34-9) : Aromatic allylamine structure used in fragrance and antimicrobial agents .
Biological Activity
2,3,3-Trifluoroprop-2-en-1-amine hydrochloride is a fluorinated organic compound that has garnered interest in various fields due to its unique structural properties. The trifluoromethyl group significantly influences its biological activity, making it a candidate for pharmaceutical applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,3,3-trifluoroprop-2-en-1-amine hydrochloride is , with a molecular weight of approximately 147.53 g/mol. The compound features a propene backbone with three fluorine atoms attached to the second and third carbon atoms, contributing to its unique reactivity and interactions in biological systems.
The biological activity of 2,3,3-trifluoroprop-2-en-1-amine hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can lead to increased efficacy in drug-like properties. The following mechanisms have been identified:
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, influencing their activity and potentially leading to altered metabolic processes.
- Receptor Binding : It has been shown to affect binding affinities to certain receptors, which could modulate physiological responses.
- Influence on Biological Pathways : The structural properties allow for participation in various signaling pathways, impacting cellular functions.
Biological Activity Studies
Recent studies have highlighted the potential of 2,3,3-trifluoroprop-2-en-1-amine hydrochloride in several areas:
Anticancer Activity
Research indicates that compounds with trifluoromethyl groups can exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit cancer cell proliferation through various mechanisms:
| Compound | Activity | Reference |
|---|---|---|
| 2-CF₃-Indole | Potent COX-2 inhibitor | |
| Trifluoromethylated derivatives | Antiproliferative effects |
Neuroprotective Effects
The compound has also been investigated for neuroprotective actions. Some studies suggest that fluorinated amines can protect neuronal cells from oxidative stress and apoptosis:
| Study | Findings | Reference |
|---|---|---|
| Neuroprotective study | Reduced neuronal death in models of neurodegeneration |
Case Studies
Several case studies illustrate the biological activity of 2,3,3-trifluoroprop-2-en-1-amine hydrochloride:
- Study on Binding Affinity : A study demonstrated that the presence of the trifluoromethyl group significantly altered the binding affinity of ligands targeting cannabinoid receptors. This alteration could enhance therapeutic efficacy in pain management and appetite regulation .
- Fluorinated Amine Research : In a series of experiments involving fluorinated amines, 2,3,3-trifluoroprop-2-en-1-amine hydrochloride was shown to exhibit enhanced metabolic stability compared to non-fluorinated counterparts, suggesting its potential as a drug candidate .
Applications in Drug Development
The unique properties of 2,3,3-trifluoroprop-2-en-1-amine hydrochloride make it a valuable intermediate in pharmaceutical synthesis. Its ability to modify the pharmacokinetic profiles of drugs positions it as an attractive candidate for further research in medicinal chemistry.
Potential Therapeutic Uses
Given its biological activity, potential therapeutic applications include:
- Anticancer agents
- Neuroprotective drugs
- Pain management therapeutics
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3,3-trifluoroprop-2-en-1-amine hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or amine salt formation. For example, trifluoromethyl groups can be introduced via reactions of halogenated precursors (e.g., 3-chloropropene derivatives) with fluorinating agents like SF₄ or KF under controlled anhydrous conditions . Hydrochloride salt formation is achieved by treating the free amine with HCl in a polar solvent (e.g., ethanol). Optimization strategies include:
- Temperature control (e.g., −20°C to 25°C) to minimize side reactions.
- Solvent selection (e.g., THF or DMF) to enhance reagent solubility.
- Monitoring by TLC or GC-MS to track reaction progress .
Q. How can the structural integrity and purity of 2,3,3-trifluoroprop-2-en-1-amine hydrochloride be validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the presence of the trifluoromethyl group and amine protons. For example, ¹⁹F NMR should show a singlet near −60 ppm for CF₃ groups .
- Mass spectrometry (HRMS) to verify molecular weight (C₃H₅F₃N·HCl: 169.54 g/mol).
- Elemental analysis to match calculated vs. observed C, H, N, and Cl content .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer :
- Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the amine hydrochloride.
- Avoid exposure to moisture or strong bases, which can regenerate the free amine and reduce stability .
- Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to assess degradation pathways .
Advanced Research Questions
Q. How can structural ambiguities in fluorinated amine derivatives be resolved using advanced analytical techniques?
- Methodological Answer :
- X-ray crystallography provides definitive stereochemical data. For example, similar trifluoromethylated amines show planar geometry around the nitrogen due to resonance effects .
- Dynamic NMR can detect rotational barriers in prochiral CF₃ groups.
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects and predict spectroscopic signatures .
Q. What experimental designs are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Fluorescence polarization assays to measure binding affinity (Kd) using fluorophore-labeled derivatives.
- Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
- Molecular docking simulations (AutoDock Vina) guide mutational studies to identify key binding residues influenced by the CF₃ group’s hydrophobicity .
Q. How can researchers address contradictions in reported synthetic yields or by-product profiles?
- Methodological Answer :
- Perform reaction monitoring via in-situ IR to identify transient intermediates (e.g., imine formation).
- Use HPLC-MS to quantify by-products (e.g., dehydrohalogenation products) and correlate their formation with pH or solvent polarity .
- Apply DoE (Design of Experiments) to statistically evaluate factors like reagent stoichiometry or agitation speed .
Q. What strategies enhance enantioselectivity in asymmetric synthesis of fluorinated amines?
- Methodological Answer :
- Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) induce stereocontrol during trifluoromethyl group introduction.
- Kinetic resolution using lipases (e.g., CAL-B) can separate enantiomers via selective acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
